molecular formula C21H20N2O3S3 B2622388 4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide CAS No. 922467-34-3

4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide

Cat. No.: B2622388
CAS No.: 922467-34-3
M. Wt: 444.58
InChI Key: PHJNPNXMHBWNDY-UHFFFAOYSA-N
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Description

The compound “4-(benzylsulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)butanamide” is a complex organic molecule. It contains a thiochromeno[4,3-d]thiazol-2-yl moiety, which is a type of heterocyclic compound containing sulfur and nitrogen atoms . It also has a benzylsulfonyl group attached, which is a common functional group in organic chemistry.


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography or NMR spectroscopy. These techniques can provide detailed information about the arrangement of atoms in the molecule and the types of bonds present .


Chemical Reactions Analysis

The reactivity of this compound would depend on its specific functional groups. For example, the benzylsulfonyl group might undergo nucleophilic substitution reactions, while the thiochromeno[4,3-d]thiazol-2-yl moiety could participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would need to be determined experimentally. Computational methods could also be used to predict some of these properties .

Mechanism of Action

The mechanism of action of this compound is not clear without additional context. If it’s a drug or a biologically active compound, it would interact with specific targets in the body, such as enzymes or receptors. The thiazole ring is a common feature in many pharmaceuticals and could be key to its activity .

Future Directions

The future research directions for this compound could be vast and would depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more complex biological systems .

Properties

IUPAC Name

4-benzylsulfonyl-N-(4H-thiochromeno[4,3-d][1,3]thiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S3/c24-19(11-6-12-29(25,26)14-15-7-2-1-3-8-15)22-21-23-20-16-9-4-5-10-17(16)27-13-18(20)28-21/h1-5,7-10H,6,11-14H2,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJNPNXMHBWNDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=CC=CC=C3S1)N=C(S2)NC(=O)CCCS(=O)(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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